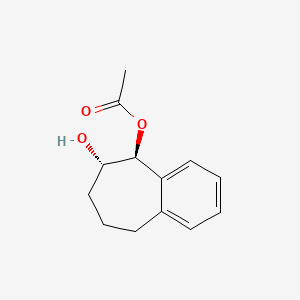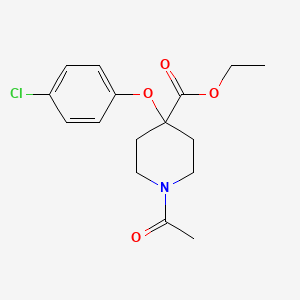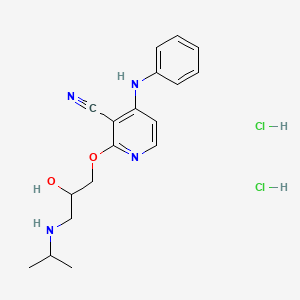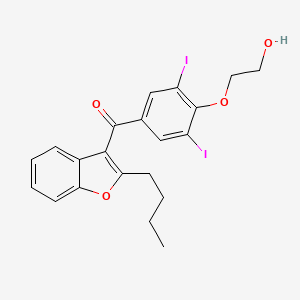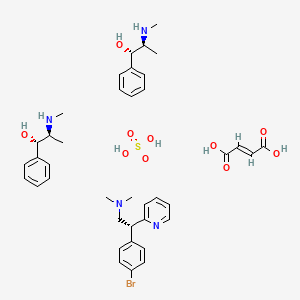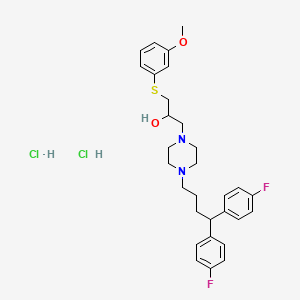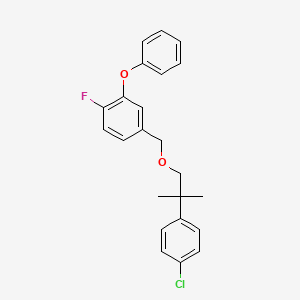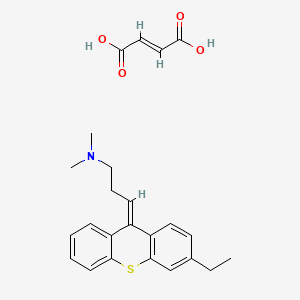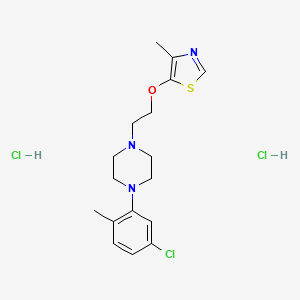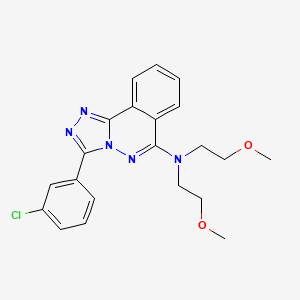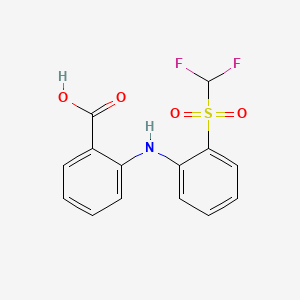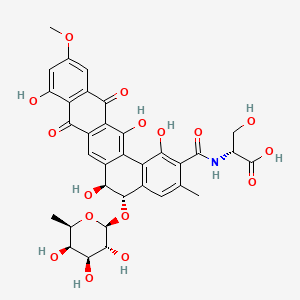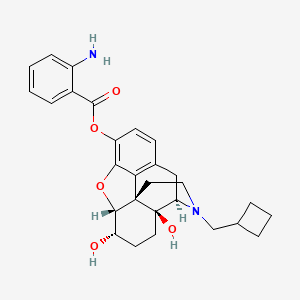![molecular formula C20H26ClNO B12761350 4-Dietilaminoetossi-difenil-etilene cloridrato [Italian] CAS No. 102433-96-5](/img/structure/B12761350.png)
4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dietilaminoetossi-difenil-etilene cloridrato is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group, an ethoxy group, and a diphenyl ethylene core. The presence of these functional groups contributes to its reactivity and versatility in different chemical reactions.
Preparation Methods
The synthesis of 4-Dietilaminoetossi-difenil-etilene cloridrato involves several steps, starting with the preparation of the diethylamino and ethoxy functional groups. One common method involves the reaction of diethylamine with an appropriate halogenated precursor to introduce the diethylamino group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The final step involves the coupling of these functional groups with a diphenyl ethylene core, typically through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst .
Chemical Reactions Analysis
4-Dietilaminoetossi-difenil-etilene cloridrato undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitutions, can occur at the ethoxy or diethylamino groups, leading to the formation of various derivatives .
Scientific Research Applications
4-Dietilaminoetossi-difenil-etilene cloridrato has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathwaysIn industry, it is used in the production of specialty chemicals and as an additive in various formulations .
Mechanism of Action
The mechanism of action of 4-Dietilaminoetossi-difenil-etilene cloridrato involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The ethoxy group can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target. The diphenyl ethylene core provides a rigid framework that enhances the compound’s specificity and affinity for its target .
Comparison with Similar Compounds
4-Dietilaminoetossi-difenil-etilene cloridrato can be compared with similar compounds such as diphenyl ethylene derivatives and other diethylamino-substituted compounds. Compared to diphenyl ethylene derivatives, 4-Dietilaminoetossi-difenil-etilene cloridrato has enhanced reactivity due to the presence of the diethylamino and ethoxy groups. Compared to other diethylamino-substituted compounds, it has a unique combination of functional groups that confer distinct chemical and biological properties .
Properties
CAS No. |
102433-96-5 |
|---|---|
Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(E)-2-phenylethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-21(4-2)16-17-22-20-14-12-19(13-15-20)11-10-18-8-6-5-7-9-18;/h5-15H,3-4,16-17H2,1-2H3;1H/b11-10+; |
InChI Key |
VHLMRMZLAFGWJP-ASTDGNLGSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
